2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxolane
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Overview
Description
2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxolane is a complex organic compound characterized by the presence of multiple functional groups, including a thiophene ring, a dioxolane ring, and sulfinyl and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxolane typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the thiophene ring and introduce the sulfinyl and sulfanyl groups through a series of substitution reactions. The dioxolane ring is then formed through cyclization reactions under specific conditions, such as the presence of a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl and sulfanyl groups can be oxidized to form sulfone and sulfoxide derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group can yield sulfone derivatives, while substitution reactions on the thiophene ring can produce a wide range of substituted thiophenes.
Scientific Research Applications
2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxolane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxolane exerts its effects is complex and involves multiple molecular targets and pathways. The sulfinyl and sulfanyl groups can interact with various enzymes and proteins, modulating their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxepane: Contains a dioxepane ring, offering different chemical properties.
Uniqueness
The unique combination of functional groups in 2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxolane provides distinct chemical reactivity and potential applications that are not observed in similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61336-55-8 |
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Molecular Formula |
C11H14O3S3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[2-(2-methylsulfanyl-2-methylsulfinylethenyl)thiophen-3-yl]-1,3-dioxolane |
InChI |
InChI=1S/C11H14O3S3/c1-15-10(17(2)12)7-9-8(3-6-16-9)11-13-4-5-14-11/h3,6-7,11H,4-5H2,1-2H3 |
InChI Key |
RLCJRUBDKAZHMK-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC1=C(C=CS1)C2OCCO2)S(=O)C |
Origin of Product |
United States |
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